Tyrosinase Monophenolase Inhibition: Isoliquiritin vs. Liquiritin (Flavanone Glycoside) in Identical Assay System
In a direct head-to-head comparison of licorice flavonoids evaluated for tyrosinase monophenolase inhibitory activity, isoliquiritin exhibited an IC₅₀ of 0.038 mM, establishing it as a competitive inhibitor of the enzyme. By stark contrast, liquiritin—the flavanone glycoside isomer sharing the identical molecular formula (C₂₁H₂₂O₉)—showed no inhibitory activity whatsoever under the same experimental conditions [1]. This binary functional divergence (active vs. inactive) between two glycosides that differ only in chalcone vs. flavanone ring configuration underscores the critical role of the chalcone scaffold in enzyme interaction.
| Evidence Dimension | Tyrosinase monophenolase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.038 mM |
| Comparator Or Baseline | Liquiritin (flavanone glycoside, same molecular formula): No inhibitory activity |
| Quantified Difference | Infinite (active vs. inactive) |
| Conditions | In vitro tyrosinase monophenolase activity assay using L-tyrosine as substrate |
Why This Matters
For cosmetic formulators and depigmenting agent developers, isoliquiritin provides measurable tyrosinase inhibition where liquiritin offers none, directly impacting procurement selection for skin-whitening R&D programs.
- [1] Liu Q, et al. Inhibitory Effects of Several Licorice Flavonoids on the Monophenolase Activity of Tyrosinase. Nat Prod Res Dev. 2005;17(4):391-395. View Source
